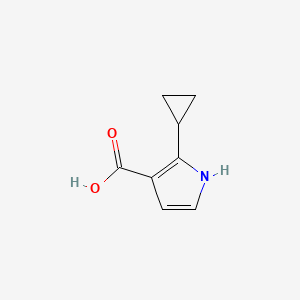

2-cyclopropyl-1H-pyrrole-3-carboxylic acid

Beschreibung

Historical Context of Pyrrole Carboxylic Acid Derivatives

The development of pyrrole carboxylic acid derivatives traces its origins to the fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. Pyrrole itself, first isolated and characterized as a five-membered aromatic heterocycle containing nitrogen, established the foundation for subsequent investigations into substituted pyrrole compounds. The recognition of pyrrole's aromatic character, arising from its 4n+2 electron system according to Hückel's rule, provided the theoretical framework for understanding the stability and reactivity of pyrrole carboxylic acid derivatives. Early synthetic methodologies, including the classical Hantzsch pyrrole synthesis developed in the 1880s, enabled the preparation of substituted pyrroles through the reaction of β-ketoesters with ammonia or primary amines and α-haloketones.

The historical significance of pyrrole carboxylic acids expanded dramatically with the discovery of their presence in numerous natural products and biological systems. Porphobilinogen, a trisubstituted pyrrole derivative, emerged as a crucial biosynthetic precursor to essential biological molecules including heme, chlorophyll, and various porphyrin compounds. This biological relevance stimulated intensive research efforts focused on developing efficient synthetic routes to pyrrole carboxylic acid derivatives. The classical synthesis methods, including the Knorr pyrrole synthesis involving α-amino ketones and activated methylene compounds, provided early access to these important heterocyclic structures. These foundational synthetic approaches established the groundwork for modern methodologies that continue to drive innovation in pyrrole chemistry.

The evolution of pyrrole carboxylic acid chemistry has been marked by significant advances in synthetic methodology and mechanistic understanding. Classical approaches often required multiple synthetic steps with intermediate isolation and purification, limiting their efficiency for large-scale applications. However, recent developments have introduced revolutionary synthetic strategies, including continuous flow methodologies that enable one-step synthesis of pyrrole-3-carboxylic acids directly from commercially available starting materials. These modern approaches utilize innovative reaction conditions, such as the in situ hydrolysis of tert-butyl esters by hydrogen bromide generated as a byproduct in Hantzsch reactions, demonstrating the sophisticated synthetic strategies now available for accessing these important chemical scaffolds.

Contemporary research in pyrrole carboxylic acid derivatives has expanded beyond traditional synthetic chemistry to encompass diverse applications in medicinal chemistry, materials science, and biological research. The development of efficient synthetic methodologies, including sustainable approaches using renewable starting materials, reflects the growing importance of these compounds in modern chemical research. Recent studies have demonstrated the successful synthesis of N-substituted pyrrole carboxylic acid derivatives through environmentally friendly processes, including solvent-free reactions and mild reaction conditions that enhance both efficiency and sustainability. These advances underscore the continued evolution of pyrrole carboxylic acid chemistry and its expanding role in contemporary scientific research.

Significance of Cyclopropyl Substituents in Heterocyclic Chemistry

Cyclopropyl substituents occupy a unique position in heterocyclic chemistry due to their distinctive structural and electronic properties that significantly influence molecular behavior and reactivity. The three-membered cyclopropyl ring represents one of the most strained carbocyclic systems, with internal bond angles of approximately 60 degrees that deviate substantially from the ideal tetrahedral angle of 109.5 degrees. This ring strain imparts unusual electronic characteristics to cyclopropyl groups, including enhanced electrophilic reactivity and distinctive conformational preferences that can profoundly affect the properties of heterocyclic compounds bearing these substituents. The cyclopropyl group's ability to participate in hyperconjugative interactions and its unique polarizability contribute to its special role in modulating the electronic properties of attached aromatic systems.

The electronic effects of cyclopropyl substituents in aromatic systems have been extensively studied through electrophilic aromatic substitution reactions, providing quantitative insights into their activating properties. Research on electrophilic aromatic substitution has demonstrated that para-cyclopropyl substituents exhibit significant activating effects, with measured substituent constants indicating their electron-donating character. The para-cyclopropyl group demonstrates an f value of 13,900 and a σ+ value of -0.473, positioning it among the moderately activating substituents in aromatic systems. These electronic parameters reflect the cyclopropyl group's ability to stabilize positive charge development in aromatic transition states through hyperconjugative donation, making it a valuable substituent for enhancing the reactivity of electron-deficient aromatic systems.

The conformational behavior of cyclopropyl substituents adds another dimension to their significance in heterocyclic chemistry. Studies of cyclopropyl-substituted aromatic compounds have revealed that the optimal stabilization occurs when the cyclopropyl ring adopts a bisected conformation relative to the aromatic system, maximizing orbital overlap for hyperconjugative interactions. However, steric factors can influence the ability to achieve this optimal conformation, particularly in crowded molecular environments. The relationship between log f values for ortho and para positions in cyclopropylbenzene derivatives provides evidence for conformational constraints that can limit the full expression of cyclopropyl stabilization effects. These conformational considerations are particularly relevant for understanding the behavior of cyclopropyl substituents in complex heterocyclic systems where multiple steric interactions may influence molecular geometry.

Recent advances in synthetic methodology have highlighted the growing importance of cyclopropyl substituents in heterocyclic drug discovery and materials chemistry. Palladium-catalyzed cyclopropylation reactions have emerged as powerful tools for introducing cyclopropyl groups into heterocyclic systems, including direct cyclopropylation of pyrrole derivatives and related heteroarenes. These synthetic methodologies demonstrate stereoretentive coupling processes that preserve the stereochemical integrity of cyclopropyl substituents during bond formation reactions. The development of efficient cyclopropylation protocols has expanded access to cyclopropyl-substituted heterocycles, enabling systematic exploration of their structure-activity relationships in medicinal chemistry applications.

The biological significance of cyclopropyl substituents in heterocyclic compounds extends beyond their electronic and conformational effects to encompass their influence on metabolic stability and pharmacological properties. Cyclopropyl groups often enhance the metabolic stability of pharmaceutical compounds by presenting sterically hindered sites that resist enzymatic oxidation. Additionally, the unique three-dimensional shape of cyclopropyl substituents can influence binding interactions with biological targets, potentially enhancing selectivity and potency in drug-target interactions. Recent research on pyrrole-scaffold inhibitors has demonstrated how cyclopropyl substituents can contribute to optimizing binding interactions with specific protein targets, highlighting their continued importance in contemporary medicinal chemistry research.

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-3-4-9-7(6)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRQMDZZTUWKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid generally involves:

- Formation of the pyrrole core via cyclization or condensation reactions of suitable precursors.

- Introduction of the cyclopropyl group either before or after pyrrole ring formation using cyclopropanation or cross-coupling methods.

- Functional group transformations to install the carboxylic acid moiety at the 3-position.

Detailed Synthetic Routes

Cyclization of Precursors Containing Cyclopropyl Moiety

One common approach starts with cyclopropylamine reacting with β-ketoesters or related compounds, followed by cyclization and hydrolysis steps to yield the target acid. This method leverages the nucleophilicity of cyclopropylamine and the electrophilicity of β-ketoesters to form the pyrrole ring system with the cyclopropyl substituent at the 2-position.

Palladium/Copper-Catalyzed Cross-Coupling

Transition-metal catalyzed cross-coupling reactions (e.g., Pd/Cu catalysis) have been employed to introduce cyclopropyl substituents onto pyrrole derivatives. For example, the coupling of pyrrole-3-carboxylic acid derivatives with cyclopropyl-containing aryl halides in solvents such as DMF can yield the desired 2-cyclopropyl substituted products with moderate to high yields.

Acylation and Functional Group Transformations

Acylation of pyrrole derivatives is a crucial step for installing the carboxylic acid moiety. Methods include:

Representative Multi-Step Synthesis Example

A comprehensive synthetic pathway adapted from related pyrrole carboxylic acid derivatives involves:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Coupling of acetal with β-ketoester under acidic then nucleophilic conditions | Acid catalyst (e.g., HCl), nucleophile | Formation of intermediate pyrrole ester |

| 2 | Acetylation of intermediate with acetyl halide or acetic anhydride in presence of Lewis acid | Acetyl chloride, AlCl3, DCM, room temp | Acetylated pyrrole ester |

| 3 | Reaction with dialkyl acetal of N,N-dimethylformamide | Dialkyl acetal, reflux | Formation of enaminone intermediate |

| 4 | Reaction with guanidine or salt thereof | Guanidine hydrochloride, base | Formation of aminopyrimidine derivative |

| 5 | Hydrolysis of ester to carboxylic acid | Aqueous base or acid hydrolysis | Free carboxylic acid |

| 6 | Ammonia condensation to form carboxamide (optional) | Ammonia or ammonium salt | Carboxamide derivative if desired |

This sequence, while described for related pyrrole derivatives, provides a framework adaptable for 2-cyclopropyl-1H-pyrrole-3-carboxylic acid synthesis.

Analytical Data Supporting Preparation

Yield and Catalysis Data

| Derivative | Yield (%) | Catalyst/Solvent | Reference |

|---|---|---|---|

| 2-cyclopropyl-pyrrole-3-carboxylic acid (via Pd/Cu cross-coupling) | 60 | Pd/Cu, DMF | |

| Cyclization route (cyclopropylamine + β-ketoester) | 85-95 | None specified |

Structural Confirmation Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the position of the cyclopropyl group and carboxylic acid functionality through characteristic chemical shifts and coupling patterns.

- Mass Spectrometry (ESI-MS): Validates molecular weight and purity (e.g., m/z consistent with C8H9NO2).

- X-ray Crystallography: Used in some studies to confirm the exact molecular geometry and hydrogen bonding in pyrrole-carboxylic acid crystals.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of cyclopropylamine with β-ketoester | Cyclopropylamine, β-ketoester, acid catalyst | Acidic then nucleophilic conditions, reflux | High yield, straightforward | Requires careful control of pH and temperature |

| Pd/Cu-catalyzed cross-coupling | Pyrrole derivative, cyclopropyl aryl halide, Pd/Cu catalyst, DMF | Mild temperature, inert atmosphere | High regioselectivity, scalable | Requires expensive catalysts |

| Acylation using TFAA | Pyrrole derivative, carboxylic acid, trifluoroacetic anhydride | Room temperature, DCM solvent | Good regioselectivity, mild conditions | Sensitive to moisture |

| Ester hydrolysis to acid | Ester intermediate, aqueous acid/base | Ambient to reflux | Simple conversion to acid | May require purification |

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclopropyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the cyclopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce cyclopropyl-substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Cyclopropyl-1H-pyrrole-3-carboxylic acid has shown potential in medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrrole-3-carboxylic acids exhibit significant anticancer activity. For instance, certain modifications to the cyclopropyl group have been associated with improved selectivity and potency against cancer cell lines, suggesting that 2-cyclopropyl-1H-pyrrole-3-carboxylic acid could serve as a precursor for developing new anticancer agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules through various reactions such as acylation and cyclization.

Synthesis Techniques

- Acylation Reactions : The compound can be acylated to produce various derivatives, which are useful in synthesizing more complex structures .

- Cyclization Reactions : It can undergo cyclization to form pyrrolidine derivatives, which are valuable in medicinal chemistry for their biological activities.

Biochemistry Applications

In biochemistry, 2-cyclopropyl-1H-pyrrole-3-carboxylic acid is utilized as an organic buffer due to its stability and solubility characteristics.

Buffering Capacity

It has been noted for its utility in maintaining pH levels during biochemical reactions, making it suitable for peptide synthesis and other enzymatic processes .

Material Science

The compound's unique structural features make it a candidate for applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

Research has explored the incorporation of pyrrole derivatives into polymer matrices to enhance properties such as conductivity and mechanical strength, which could lead to advancements in electronic materials .

Environmental Applications

Emerging studies suggest that derivatives of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid may also play a role in environmental chemistry, particularly in the degradation of pollutants.

Biodegradation Studies

Preliminary findings indicate that certain pyrrole derivatives can be utilized by microbial communities to break down complex organic pollutants, suggesting a potential application in bioremediation strategies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer drug development; bioactive compound synthesis |

| Organic Synthesis | Intermediate for acylation and cyclization reactions |

| Biochemistry | Organic buffer for peptide synthesis; pH stabilization |

| Material Science | Development of conductive polymers; enhancement of material properties |

| Environmental Science | Potential use in bioremediation; pollutant degradation studies |

Wirkmechanismus

The mechanism of action of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and the pyrrole ring contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key differences between 2-cyclopropyl-1H-pyrrole-3-carboxylic acid and similar compounds:

| Compound Name | Core Structure | Substituents | Carboxylic Acid Position | Key Functional Features |

|---|---|---|---|---|

| 2-Cyclopropyl-1H-pyrrole-3-carboxylic acid | Pyrrole | Cyclopropyl (C-2) | 3 | Aromatic, strained cyclopropane |

| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | Pyrrolopyridine | None | 2 | Fused bicyclic system (6+5 membered rings) |

| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Pyrrolopyridine | Chloro (C-5) | 2 | Electron-withdrawing substituent |

| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Pyrrolopyridine | Methoxy (C-5) | 2 | Electron-donating substituent |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Chloro (C-2), methyl (C-6) | 4 | Six-membered aromatic ring |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine | Methyl (N-1), oxo (C-5) | 3 | Saturated ring, ketone functionality |

Physicochemical and Application Differences

- Solubility : The carboxylic acid group in all compounds enhances water solubility, but the cyclopropyl group in the target compound may reduce it slightly due to hydrophobicity.

- Bioactivity : Pyrrolopyridine derivatives are often explored in drug discovery due to their resemblance to purine bases, while the pyrimidine analog () might find use in agrochemicals. The cyclopropyl-pyrrole system could offer metabolic stability advantages in medicinal chemistry .

- Thermal Stability : Saturated systems (e.g., pyrrolidine in ) are generally more thermally stable than aromatic counterparts but less reactive in cycloaddition reactions.

Biologische Aktivität

Overview

2-Cyclopropyl-1H-pyrrole-3-carboxylic acid (CAS No. 1484637-07-1) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.

Antimicrobial Activity

Recent studies have indicated that 2-cyclopropyl-1H-pyrrole-3-carboxylic acid demonstrates significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including drug-resistant strains.

Table 1: Antimicrobial Activity of 2-Cyclopropyl-1H-Pyrrole-3-Carboxylic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.5 μg/mL |

| Escherichia coli | < 1.0 μg/mL |

| Pseudomonas aeruginosa | < 0.8 μg/mL |

| Mycobacterium tuberculosis | < 0.016 μg/mL |

These results suggest that the compound could be a promising candidate for developing new antibiotics, particularly in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, which play a critical role in the inflammatory response.

Case Study: Inhibition of TNF-alpha Production

In a controlled study, macrophages treated with 2-cyclopropyl-1H-pyrrole-3-carboxylic acid exhibited a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels compared to untreated controls. The dosage-response relationship was established, with notable effects observed at concentrations as low as 10 μM.

The biological activity of 2-cyclopropyl-1H-pyrrole-3-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Receptor Modulation : It may modulate receptors involved in immune responses, enhancing or suppressing their activity depending on the context.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyrrole ring significantly influence the biological activity of this compound. For example, substituents on the cyclopropyl group were found to enhance antimicrobial potency while maintaining low cytotoxicity.

Table 2: Structure-Activity Relationship Analysis

| Substituent | MIC (μg/mL) | Cytotoxicity (IC50 μM) |

|---|---|---|

| Cyclopropyl | < 0.5 | > 64 |

| Methyl | < 0.8 | > 60 |

| Ethyl | < 0.6 | > 58 |

This data suggests that optimizing substituents can lead to compounds with improved therapeutic profiles .

Q & A

Q. What are the common synthetic routes for preparing 2-cyclopropyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclopropanation of pyrrole precursors or coupling reactions. For example, analogous compounds like 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropane-bearing reagents . Key steps include:

- Cyclopropane introduction : Use of cyclopropylboronic acids or halides in coupling reactions.

- Carboxylic acid protection : Temporary esterification to prevent side reactions during cyclopropane installation.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and HPLC for ≥95% purity (common in related pyrrolecarboxylic acids) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm) and carboxylic acid resonance (δ ~170 ppm).

- HRMS/ESI-MS : For molecular ion validation (e.g., ESIMS (M+1) m/z: 293.2 observed in related compounds) .

- Chromatography : HPLC with UV detection (λ = 210–280 nm) to assess purity.

- X-ray crystallography : Resolve ambiguities in cyclopropane ring geometry (e.g., Pb(II) coordination studies in pyrrolecarboxylates) .

Advanced Research Questions

Q. What are the key challenges in analyzing the coordination chemistry of pyrrole-3-carboxylic acid derivatives with metal ions?

- Methodological Answer : Pyrrolecarboxylates exhibit diverse coordination modes depending on substituents. For 1H-pyrrole-2-carboxylate derivatives, structural studies reveal:

- Variable denticity : µ-κO:κO,O′ or µ-κO:κO,O′:κO′:κO′ modes with Pb(II) .

- Cyclopropyl effects : The bulky cyclopropyl group may sterically hinder metal binding, requiring computational modeling (DFT) to predict preferred binding sites.

Recommended workflow : - Synthesize metal complexes under inert conditions.

- Validate coordination via IR (shift in COO⁻ stretching) and single-crystal XRD.

- Compare with Pb(II) polymers in Table 13 .

Q. How can computational methods aid in predicting the reactivity of cyclopropane-substituted pyrrolecarboxylic acids?

- Methodological Answer :

- DFT calculations : Optimize cyclopropane ring strain and assess carboxylic acid pKa (e.g., cyclopropane’s electron-withdrawing effect lowers acidity).

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes with hydrophobic pockets favoring cyclopropane).

- Reactivity screening : Use PubChem-derived SMILES strings (e.g., Canonical SMILES: CC1=CNC=C1C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O) to model nucleophilic/electrophilic sites .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data across multiple solvents (DMSO-d vs. CDCl) to detect solvent-induced shifts.

- Isotopic labeling : Use N-labeled analogs to resolve overlapping signals in pyrrole ring protons.

- Controlled hydrolysis : Confirm cyclopropane stability under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C for 24h) .

Data Contradiction Analysis

Q. Why do some studies report inconsistent yields for cyclopropane-functionalized pyrrolecarboxylic acids?

- Methodological Answer : Yield variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.